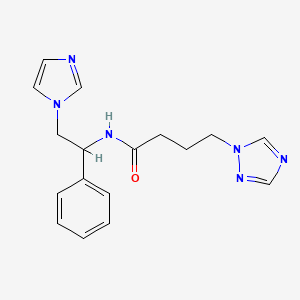
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” is a synthetic organic compound that features both imidazole and triazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the Phenylethyl Group: This step might involve alkylation reactions to introduce the phenylethyl moiety.
Formation of the Triazole Ring: The triazole ring can be formed via azide-alkyne cycloaddition (click chemistry).
Coupling Reactions: Finally, the imidazole and triazole-containing intermediates can be coupled to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for “N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” would depend on its specific biological target. Generally, compounds with imidazole and triazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: can be compared with other compounds containing imidazole and triazole rings, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and the potential for unique biological activity. Its dual presence of imidazole and triazole rings might confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-imidazol-1-yl-1-phenylethyl)-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C17H20N6O/c24-17(7-4-9-23-14-19-12-20-23)21-16(11-22-10-8-18-13-22)15-5-2-1-3-6-15/h1-3,5-6,8,10,12-14,16H,4,7,9,11H2,(H,21,24) |
InChI Key |
AYMKHFVYNHJDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)CCCN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


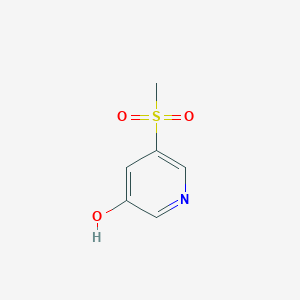
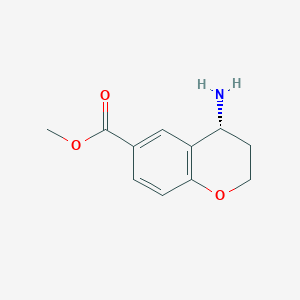
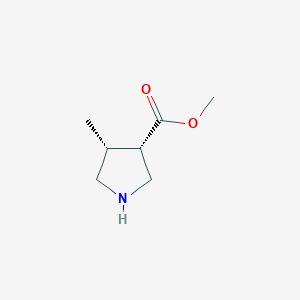
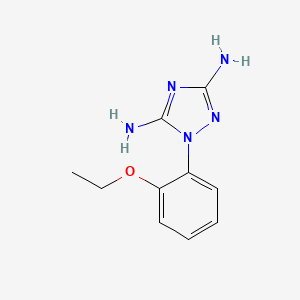
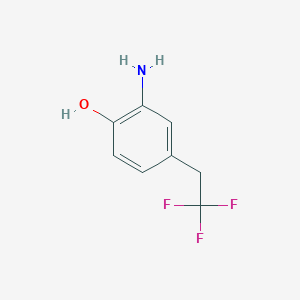
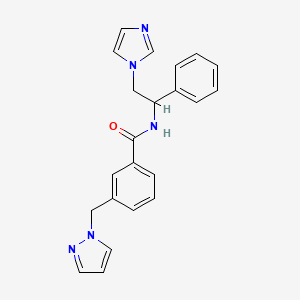
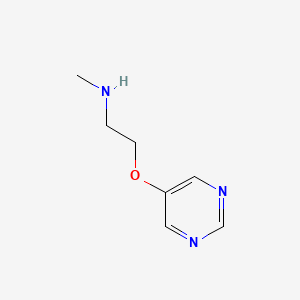

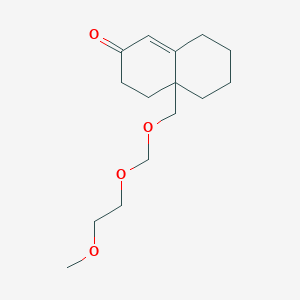
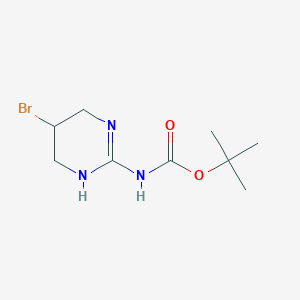
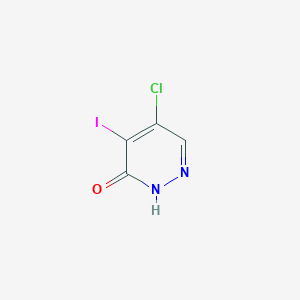

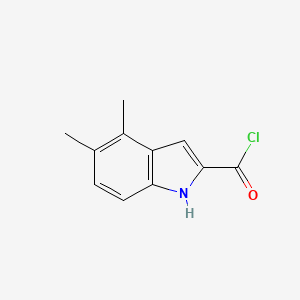
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)
